(S)-(+)-1-Benzyl-2-methylaziridine
Description
(S)-(+)-1-Benzyl-2-methylaziridine (CAS: 34260-34-9) is a chiral aziridine derivative featuring a three-membered nitrogen-containing ring. Its molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol (Fig. 1). The compound’s structure includes a benzyl group (-CH₂C₆H₅) at the 1-position and a methyl group (-CH₃) at the 2-position, conferring both steric bulk and electronic diversity . The (S)-configuration indicates its enantiomeric purity, which is critical for applications in asymmetric synthesis.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(2S)-1-benzyl-2-methylaziridine |
InChI |
InChI=1S/C10H13N/c1-9-7-11(9)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-,11?/m0/s1 |
InChI Key |
MVAWRWBZHDXWSL-FTNKSUMCSA-N |
Isomeric SMILES |
C[C@H]1CN1CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-Benzyl-2-methylaziridine typically involves the aziridination of olefins. One common method is the use of N-tosyliminophenyliodinane (PhI=NTs) as an aminating agent in the presence of a catalyst such as dirhodium (II) caprolactamate. The reaction proceeds with high stereospecificity and yields the desired aziridine compound .
Another method involves the use of N-Boc-O-tosylhydroxylamine (TsONHBoc) as an aminating agent, which generates the free aminating agent in situ. This method is advantageous due to its low cost, easy access, and stability .
Industrial Production Methods
Industrial production of (S)-(+)-1-Benzyl-2-methylaziridine may involve large-scale aziridination processes using similar aminating agents and catalysts. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-Benzyl-2-methylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained three-membered ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more stable compounds.
Substitution: The aziridine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Benzylamine, methanol, thiophenol.
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Aziridine Derivatives: Formed through nucleophilic ring opening and substitution reactions.
Aziridine N-Oxides: Formed through oxidation reactions.
Scientific Research Applications
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, also known as Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, is a compound with a wide range of scientific research applications. It is a member of the aziridine family, which is characterized by a three-membered nitrogen-containing ring structure.
Scientific Research Applications
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is a chiral aziridine that is used for the synthetic application of chiral aziridine via esterification .
Chemistry (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate serves as a building block in the synthesis of complex organic molecules.
Biology It is investigated for its potential as an enzyme inhibitor, particularly for protein disulfide isomerases (PDIs). This compound exhibits biological activity through its interaction with Protein Disulfide Isomerase A1 (PDIA1), which plays a crucial role in protein folding within the endoplasmic reticulum (ER). The inhibition of PDIA1 disrupts normal protein folding processes, potentially leading to apoptosis in cancer cells.
Medicine (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is explored for its anticancer properties due to its ability to selectively alkylate thiol groups on cancer cell surface proteins under physiological conditions.
Industry It is utilized in the production of pharmaceuticals and agrochemicals.
Chemical Reactions
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate undergoes various types of chemical reactions:
- Oxidation The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols attack the aziridine ring, leading to ring-opening and formation of substituted products.
Reagents and Conditions
- Oxidation: Potassium permanganate in acidic medium.
- Reduction: Lithium aluminum hydride in dry ether.
- Substitution: Amines or thiols in polar solvents like ethanol or water.
The major products formed from these reactions include various substituted aziridines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Other uses
Mechanism of Action
The mechanism of action of (S)-(+)-1-Benzyl-2-methylaziridine involves its high strain energy and reactivity, which allows it to interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in its use as a crosslinker in polymer chemistry and as a reactive intermediate in organic synthesis .
Comparison with Similar Compounds
Substituent Electronic Effects
The benzyl group is a moderately electron-donating substituent due to its resonance effects, while the methyl group exerts a weaker inductive electron-donating effect. This contrasts with aziridines bearing electron-withdrawing groups (e.g., 1-nitroaziridine ), which exhibit increased ring strain and electrophilicity. Studies on group electronegativity suggest that substituents like benzyl moderately influence chemical shifts in NMR (e.g., ¹¹⁹Sn in related compounds), correlating with their electronegativity values .
| Compound | Substituents | Electronegativity (χ) | Key Electronic Effect |
|---|---|---|---|
| (S)-(+)-1-Benzyl-2-methylaziridine | 1-benzyl, 2-methyl | Moderate (benzyl) | Resonance donation, mild steric hindrance |
| 1-Phenylaziridine | 1-phenyl | High (phenyl) | Strong resonance withdrawal |
| 1-Methylaziridine | 1-methyl | Low (methyl) | Weak inductive donation |
| 1-Nitroaziridine | 1-nitro | Very high (nitro) | Strong electron withdrawal |
Table 1: Electronic effects of substituents in aziridines. Electronegativity values inferred from group contribution models .
Steric and Conformational Differences
The benzyl group introduces significant steric bulk compared to smaller substituents like methyl or hydrogen. For example, 1-benzylaziridine is less reactive in nucleophilic ring-opening reactions than 1-methylaziridine due to steric hindrance around the nitrogen atom.
Reactivity in Ring-Opening Reactions
Aziridines undergo ring-opening reactions via nucleophilic attack at the nitrogen or adjacent carbons. The benzyl group in (S)-(+)-1-Benzyl-2-methylaziridine may stabilize transition states through resonance, whereas electron-withdrawing groups (e.g., nitro) accelerate ring-opening by polarizing the C-N bond. For example:
- 1-Nitroaziridine reacts rapidly with amines due to its electrophilic nitrogen.
- (S)-(+)-1-Benzyl-2-methylaziridine shows slower reactivity in similar conditions, favoring stereoselective transformations useful in pharmaceutical synthesis .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-(+)-1-Benzyl-2-methylaziridine, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via ring-closing reactions of appropriately substituted precursors. For enantiomeric control, asymmetric catalysis or chiral auxiliaries (e.g., Evans’ oxazolidinones) are critical. Characterization of enantiomeric purity requires chiral HPLC or polarimetry, with comparisons to known optical rotations . Computational methods (e.g., DFT calculations) can predict stereochemical outcomes and guide synthetic routes .
Q. How should researchers characterize the structural and stereochemical properties of (S)-(+)-1-Benzyl-2-methylaziridine?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C, DEPT, and NOESY) to confirm the aziridine ring structure and substituent positions. X-ray crystallography is definitive for stereochemical assignment. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like N-H stretches. Ensure purity via TLC or GC-MS before analysis .
Q. What are the key reactivity patterns of the aziridine ring in this compound under acidic or nucleophilic conditions?
- Methodological Answer : The strained aziridine ring undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) or acids. Reaction conditions (temperature, solvent polarity) dictate regioselectivity. For example, benzyl groups may stabilize transition states in SN2-type openings. Monitor reactions via in situ NMR or quenching followed by LC-MS .
Advanced Research Questions
Q. How can computational modeling optimize the enantioselective synthesis of (S)-(+)-1-Benzyl-2-methylaziridine?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and predict enantioselectivity in catalytic cycles. Software like Gaussian or ORCA can calculate Gibbs free energy barriers for competing pathways. Pair computational insights with experimental screening (e.g., varying catalysts like Jacobsen’s Co-salen) to refine stereochemical outcomes .
Q. What strategies resolve contradictions in reported biological activities of aziridine derivatives like (S)-(+)-1-Benzyl-2-methylaziridine?
- Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., cell lines, incubation times) and validating purity (>95% via HPLC). Use structure-activity relationship (SAR) studies to isolate effects of stereochemistry. Meta-analyses of existing data can identify confounding variables (e.g., solvent effects in cytotoxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
